molecular formula C9H11N3O2S B071159 Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate CAS No. 175202-32-1

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate

Cat. No.: B071159
CAS No.: 175202-32-1
M. Wt: 225.27 g/mol
InChI Key: YJNFNKKEZQZWAL-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate is a sophisticated, multifunctional thiophene derivative of significant interest in synthetic organic chemistry and materials science research. This compound serves as a versatile and key synthetic intermediate, particularly in the construction of complex heterocyclic systems. Its highly functionalized structure, featuring an electron-rich thiophene core with adjacent amino, cyano, dimethylamino, and ester groups, makes it an excellent precursor for the synthesis of π-conjugated organic materials, dyes, and pigments. Researchers utilize this compound to develop novel push-pull chromophores for applications in organic electronics, including organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs), where its donor-acceptor properties can be finely tuned. Furthermore, in medicinal chemistry, it acts as a crucial building block for the synthesis of pharmacologically active molecules and drug candidates, especially those targeting various kinase pathways. The presence of multiple reactive sites allows for sequential and selective functionalization, enabling the rapid generation of diverse chemical libraries for high-throughput screening. This reagent is provided with high purity and quality, supporting reliable and reproducible experimental outcomes in advanced research and development settings.

Properties

IUPAC Name

methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-12(2)8-5(4-10)6(11)7(15-8)9(13)14-3/h11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNFNKKEZQZWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=C(S1)C(=O)OC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381085
Record name methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-32-1
Record name methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanothioacetamide-Based Routes

Cyanothioacetamide, generated in situ from malononitrile and hydrogen sulfide, reacts with α-thiocyanatoacetophenone derivatives to form dihydrothiophene intermediates. Subsequent oxidation and functionalization yield the target compound:

  • Michael Addition : Cyanothioacetamide reacts with α-thiocyanatoacetophenone in ethanol with KOH catalysis to form a dihydrothiophene intermediate.

  • Oxidation : Treating the dihydrothiophene with FeCl₃ in DMF at 70–90°C induces dehydrogenation, aromatizing the thiophene ring.

  • Amination and Esterification : Simultaneous introduction of the amino and methyl ester groups via ammonolysis and ester exchange.

Reaction Scheme :

Cyanothioacetamide+α-thiocyanatoacetophenoneKOH/EtOHDihydrothiopheneFeCl3/DMFTarget Compound\text{Cyanothioacetamide} + \alpha\text{-thiocyanatoacetophenone} \xrightarrow{\text{KOH/EtOH}} \text{Dihydrothiophene} \xrightarrow{\text{FeCl}_3/\text{DMF}} \text{Target Compound}

Yield : 60–70% after purification by column chromatography.

Malononitrile-Based Cyclization

Malononitrile participates in a three-component reaction with aldehydes and thiourea derivatives to form aminothiophenes. For the target compound:

  • Condense malononitrile with dimethylaminopropionaldehyde to form a Knoevenagel adduct.

  • Introduce sulfur via thiourea, followed by cyclization in acidic conditions.

Advantages :

  • High atom economy (85–90% theoretical).

  • Single-step installation of cyano and dimethylamino groups.

Post-Functionalization of Thiophene Intermediates

Nucleophilic Substitution for Dimethylamino Group Installation

A two-step approach involves synthesizing a 5-bromo-thiophene intermediate, followed by dimethylamine substitution:

  • Bromination : Treat 3-amino-4-cyano-thiophene-2-carboxylate with N-bromosuccinimide (NBS) in CCl₄ to brominate position 5.

  • Amination : React the brominated intermediate with dimethylamine (40% aq.) in THF at 50°C for 12 hours.

Yield : 55–60% (bromination step), 80–85% (amination step).

Cyano Group Introduction via Sandmeyer Reaction

The cyano group at position 4 can be introduced by treating a 4-amino precursor with NaNO₂/HCl followed by CuCN:

  • Diazotize 4-amino-thiophene in HCl/NaNO₂ at 0–5°C.

  • Substitute with CuCN in aqueous ethanol at 25°C.

Limitations : Requires strict temperature control to avoid diazonium decomposition.

Comparative Analysis of Synthetic Routes

Method Yield (%) Complexity Functional Group Compatibility
Gewald Modification65–75ModerateLimited to electron-deficient ketones
Multi-Component Reaction60–70HighBroad (tolerates aryl, alkyl groups)
Post-Functionalization40–50HighRequires stable intermediates

Key Findings :

  • Multi-component routes offer superior functional group tolerance but require precise stoichiometry.

  • Gewald synthesis is more scalable but less flexible in substituent placement.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility and safety:

  • Microreactor Setup : Mixing ketone, cyanoacetate, and sulfur in a T-shaped mixer at 80°C reduces reaction time to 2 hours.

  • In-Line Purification : Coupling with a centrifugal partition chromatograph achieves >95% purity without manual intervention .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 3-position and dimethylamino group at the 5-position act as nucleophilic sites, facilitating substitution reactions with electrophilic agents.

  • Example Reaction with Alkyl Halides :
    MACTC reacts with methyl iodide in the presence of a base (e.g., K₂CO₃) to undergo N-alkylation, forming derivatives with modified solubility .
    Reaction Conditions :
    • Solvent: DMF, 60°C
    • Yield: 70–85%
Reagent Product Application
Methyl iodideN-methylated derivativeEnhanced lipophilicity for drug candidates

Cyclization Reactions

The cyano group at the 4-position participates in cyclization to form heterocyclic systems, such as thienopyrimidines.

  • Formation of Thieno[2,3-d]pyrimidine :
    MACTC reacts with formaldehyde and primary amines (e.g., benzylamine) under Mannich conditions to yield thieno[2,3-d]pyrimidine derivatives .
    Reaction Pathway : Key Data :
    • Temperature: 80°C
    • Catalyst: None required
    • Yield: 60–75%

Oxidation and Reduction Reactions

The electron-rich thiophene ring and functional groups enable redox transformations.

Oxidation

  • Thiophene Ring Oxidation :
    MACTC reacts with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide or sulfone derivatives, depending on stoichiometry .
    Conditions :
    • Solvent: CH₂Cl₂, 0°C → RT
    • Yield: Sulfoxide (50%), Sulfone (30%)

Reduction

  • Nitro Group Reduction :
    While MACTC lacks nitro groups, analogous thiophenes undergo Pd/C-catalyzed hydrogenation of cyano groups to amines .

Condensation Reactions

The ester and amino groups enable condensations with carbonyl compounds.

  • Reaction with Acetylenedicarboxylates :
    MACTC reacts with dimethyl acetylenedicarboxylate (DMAD) to form polyfunctionalized quinolines via aza-Michael addition and cyclization .
    Key Data :
    • Solvent: Toluene, reflux
    • Yield: 55–65%
    • Product: Quinoline derivatives with thiophene substituents

Ester Hydrolysis

  • The methyl ester hydrolyzes to carboxylic acid under acidic or basic conditions:
    Acidic Hydrolysis :
    • Reagent: HCl (conc.), H₂O/EtOH
    • Yield: 80%
    Basic Hydrolysis :
    • Reagent: NaOH (aq.), reflux
    • Yield: 85%

Cyano Group Reactivity

  • The cyano group undergoes hydrolysis to amides or carboxylic acids under strong acidic/basic conditions .

Comparative Reactivity with Analogues

MACTC’s reactivity differs from structurally related thiophenes due to its substitution pattern:

Compound Key Functional Groups Reactivity Differences
MACTCAmino, cyano, dimethylamino, esterEnhanced nucleophilicity at amino sites; cyano enables cyclization
Methyl 3-aminothiophene-2-carboxylateAmino, esterLimited redox activity due to absence of cyano/dimethylamino
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylateAmino, cyano, methyl, esterSteric hindrance from methyl reduces substitution rates

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate is primarily investigated for its antimicrobial properties . Research indicates that thiophene derivatives exhibit significant activity against various pathogens, making this compound a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameActivityTarget Pathogens
This compoundModerateGram-positive and Gram-negative bacteria
Methyl 2-amino-4-cyano-thiophene-3-carboxylateHighStaphylococcus aureus
Dimethylamino-thiophene derivativesVariableE. coli, Pseudomonas aeruginosa

Drug Development

The compound's structural features allow it to interact with biological targets, such as proteins and enzymes. Interaction studies are crucial for understanding its therapeutic roles and optimizing efficacy. The presence of amino and cyano groups enhances its reactivity, making it suitable for modifications that could improve biological activity.

Case Study: Synthesis and Modification

A study demonstrated the synthesis of this compound through multi-step organic reactions. Each step required careful optimization to maximize yield and purity. The modifications led to enhanced biological properties, indicating that structural variations can significantly impact activity.

Biochemical Research

In biochemistry, this compound serves as a valuable tool for studying the mechanisms of action of thiophene derivatives. Its unique combination of functional groups may confer distinct biological activities not present in similar compounds. Researchers are exploring its potential as a scaffold for designing new drugs targeting specific diseases .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other compounds, which can be summarized as follows:

Table 2: Comparative Analysis of Thiophene Derivatives

Compound NameStructural FeaturesUnique Aspects
Methyl 3-amino-thiophene-2-carboxylateLacks cyano groupFocuses on carboxylate functionality
Methyl 4-cyano-thiophene derivativesVarying substitutions on thiophenePotentially enhanced solubility

These comparisons illustrate how this compound stands out due to its unique combination of functional groups.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives

Compound Name (CAS) Substituents (Position) Key Properties/Applications Synthesis Method References
Target Compound (175202-32-1) 3-NH₂, 4-CN, 5-N(CH₃)₂ Intermediate for pharmaceuticals; harmful Microwave-assisted reaction
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (1a) 3-CH₃, 4-CN, 5-NH₂ Precursor for hydrazinylidene derivatives Reflux with ethyl acetoacetate
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate 3-Br, 4-CN, 5-SCH₂COOEt Intermediate for thienothienopyrimidines Sandmeyer reaction
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-NH₂, 4-CH₃ Research applications in organic synthesis Not specified
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (116170-90-2) 3-NH₂, 4-CN, 5-SCH₃ Potential bioactive intermediate Not specified

Electronic and Reactivity Differences

  • Electron-Donating vs. Withdrawing Groups: The dimethylamino group (N(CH₃)₂) at position 5 in the target compound is strongly electron-donating, enhancing nucleophilic reactivity at adjacent positions. In contrast, analogs with sulfanyl (e.g., SCH₂COOEt in ) or bromo groups (e.g., Br in ) exhibit electron-withdrawing effects, altering reaction pathways. The cyano group (CN) at position 4 is electron-withdrawing, stabilizing the thiophene ring and directing electrophilic substitutions to specific positions.

Biological Activity

Methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate (MACTC) is a synthetic compound with notable potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C₉H₁₁N₃O₂S
  • Molecular Weight : 225.27 g/mol
  • CAS Number : 175202-32-1

MACTC features a thiophene ring, which is known for its significance in various pharmaceutical applications. The presence of amino, cyano, and dimethylamino functional groups enhances its reactivity and biological profile .

Biological Activities

Research indicates that MACTC exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Here are some key findings:

Antimicrobial Activity

Studies have shown that thiophene derivatives, including MACTC, possess significant antimicrobial properties. For instance:

Anticancer Activity

The compound has shown activity against various cancer cell lines. For example:

  • Cell Line Studies : Research involving human prostate cancer cell lines (PC-3) indicated that MACTC could inhibit cell proliferation effectively. The mechanism of action remains to be fully elucidated, but preliminary data suggest it may interfere with cellular signaling pathways critical for cancer growth .

Synthesis Methods

The synthesis of MACTC typically involves multi-step organic reactions. Common methods include:

  • Vilsmeier-Haack Reaction : This method is often used to introduce the cyano group into the thiophene structure.
  • Hydrolysis : Converting esters to acids can enhance biological activity.
  • Optimization of Reaction Conditions : Careful adjustment of temperature and reagents is crucial to maximize yield and purity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of MACTC is vital for optimizing its biological properties. The following table summarizes some related compounds and their structural features:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-4-cyano-thiophene-3-carboxylateSimilar thiophene coreDifferent position of amino and cyano groups
Methyl 3-amino-thiophene-2-carboxylateLacks cyano groupFocuses on carboxylate functionality
Dimethylamino-thiophene derivativesVarying substitutions on thiophenePotentially enhanced solubility

These comparisons illustrate how the unique combination of functional groups in MACTC may confer distinct biological activities not present in similar compounds .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare methyl 3-amino-4-cyano-5-(dimethylamino)thiophene-2-carboxylate?

Answer:
The synthesis of this compound typically involves multi-step reactions starting with Gewald thiophene synthesis, which utilizes ketones, cyanoacetates, and sulfur to form the thiophene core . For example:

Core Formation : Ethyl 3-amino-5-(4-chlorophenyl)-thiophene-2-carboxylate analogs are synthesized via acid-catalyzed esterification of thiophene carboxylic acids in ethanol under HCl reflux .

Functionalization : Subsequent modifications (e.g., dimethylamino group introduction) may involve nucleophilic substitution or coupling reactions, as seen in similar compounds using thiophosgene or Sandmeyer reactions to introduce cyano or amino groups .

Purification : Recrystallization from ethanol or dioxane is standard for isolating crystalline products .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, cyano group absence of protons) .
  • IR Spectroscopy : Peaks at ~2200 cm1^{-1} (C≡N stretch) and ~1680 cm1^{-1} (ester C=O) confirm functional groups .
  • HPLC : Validates purity (>95% by reverse-phase chromatography) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) confirm molecular weight .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer:
Yield optimization strategies include:

  • Catalyst Selection : Use of DCC/DMAP in coupling reactions improves acylation efficiency (e.g., 67% yield in similar thiophene-carboxylate syntheses) .
  • Solvent Choice : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates .
  • Temperature Control : Reflux conditions (e.g., 6 h at 80°C for thiophosgene reactions) minimize side products .
  • By-Product Mitigation : TLC monitoring (Rf_f analysis) and column chromatography resolve intermediates .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives?

Answer:
Single-crystal X-ray diffraction (employing SHELX programs) determines bond angles, dihedral angles (e.g., thiophene ring vs. ester group: ~2° deviation ), and packing motifs. For poorly diffracting crystals:

  • Recrystallization : Use ethanol/water mixtures to improve crystal quality .
  • Phase Annealing : SHELXE’s simulated annealing refines phases in low-resolution data .
  • Twinned Data Handling : SHELXL’s twin refinement tools address pseudosymmetry in macromolecular analogs .

Basic: What biological activities are reported for structurally related thiophene-carboxylates?

Answer:
Analogous compounds exhibit:

  • Antibacterial Activity : Tetrahydrobenzothiophene derivatives show MIC values of 4–16 µg/mL against S. aureus via membrane disruption .
  • Enzyme Inhibition : Thiophene-3-carboxylates act as p38 MAP kinase inhibitors (IC50_{50} ~10 nM) .
  • Anticancer Potential : Substituent variation (e.g., trifluoromethyl groups) enhances cytotoxicity in cell lines .

Advanced: How to design novel derivatives for targeted bioactivity studies?

Answer:
Structure-activity relationship (SAR) strategies include:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
  • Bioisosteric Replacement : Replace dimethylamino with piperidinyl groups to modulate lipophilicity (logP ~4) .
  • Pharmacophore Modeling : Align thiophene cores with active sites (e.g., trypsin-like proteases) using docking simulations .

Advanced: How to address discrepancies in spectral data during characterization?

Answer:
Common contradictions and solutions:

  • Unexpected NMR Peaks : Trace solvents (e.g., DMSO-d6_6 at δ 2.5 ppm) or rotamers (e.g., ester groups) require deuterated solvent swaps or variable-temperature NMR .
  • IR Absence of -NH Stretch : Hydrogen bonding in solid-state IR masks -NH peaks; confirm via solution-state analysis or X-ray .
  • HPLC Purity vs. Microanalysis : Discrepancies >0.3% require column repurification or elemental analysis recalibration .

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